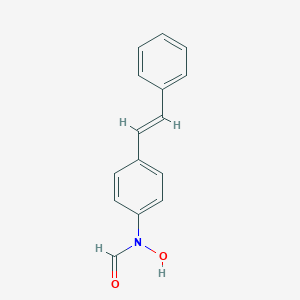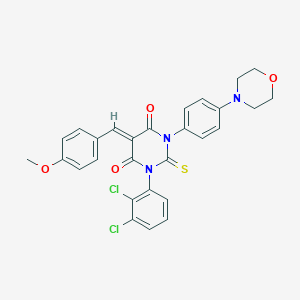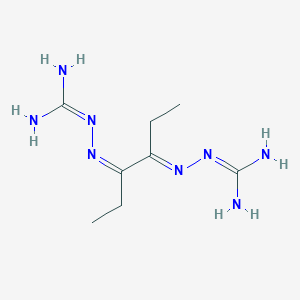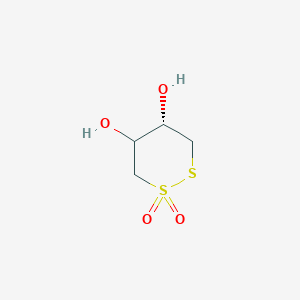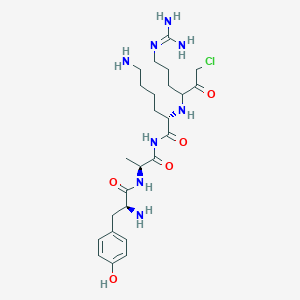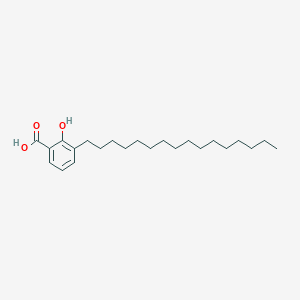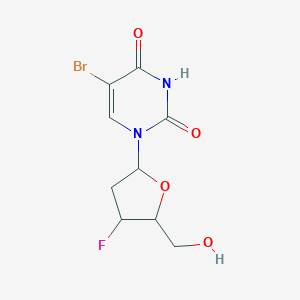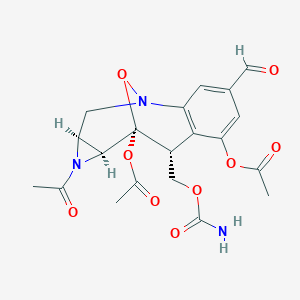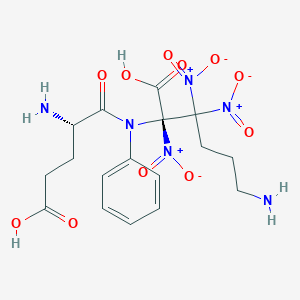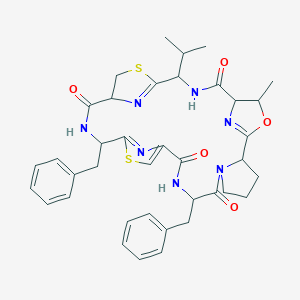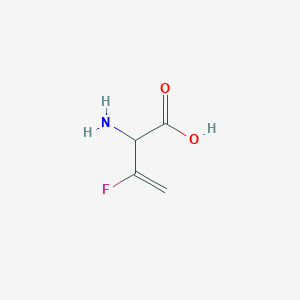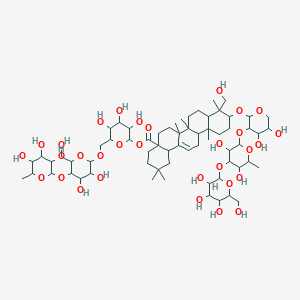
Kalopanax saponin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalopanax saponin C is a natural compound found in the bark of Kalopanax pictus, a deciduous tree that is native to East Asia. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-cancer, and anti-tumor properties. In recent years, there has been a growing interest in the scientific research application of Kalopanax saponin C due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Transcriptomic Analysis in Saponin Biosynthesis
- Transcriptomic Insights : Kalopanax septemlobus, which contains triterpenoid saponins, has been studied for its gene involvement in saponin biosynthesis. Transcriptome analysis revealed genes like KsBAS, CYP716A94, and CYP72A397 that play roles in hederagenin saponin biosynthesis (Han et al., 2018).
Research Advances in Kalopanax
- Overview of Research : Advances in Kalopanax research encompass studies on its chemical components, such as triterpenoidal saponins, and their various biological activities including anti-inflammatory and antidiabetic effects (Zhu Wei & Nw Sci, 2004).
Enhanced Saponin Biosynthesis
- Saponin Production in Cell Culture : Studies have shown the enhancement of saponin biosynthesis in cell suspension cultures of Kalopanax septemlobus, which is valuable for producing saponins as pharmaceutical and dietary supplements (Lee et al., 2018).
Anti-Inflammatory and Memory Enhancement Properties
- Medical Applications : Kalopanax saponin A, from Kalopanax pictus, has been identified for its anti-inflammatory effects and potential as an anti-colitis agent. It also exhibits memory-enhancing properties, indicating its potential in treating cognitive disorders (Joh et al., 2011); (Joh et al., 2012).
Inhibition of Pro-Inflammatory Cytokine Production
- Therapeutic Potential : Saponins isolated from Kalopanax pictus have demonstrated inhibitory effects on pro-inflammatory cytokine production, supporting its use in the treatment and prevention of inflammatory diseases (Quang et al., 2013).
Comparative Transcriptome Analysis
- Genetic Insights : Comparative transcriptome analysis between embryogenic and nonembryogenic callus of Kalopanax septemlobus has provided insights into the genetic factors involved in saponin biosynthesis and stress responses (Lee et al., 2020).
Anticancer Activity
- Anticancer Research : Research has highlighted the potential of Kalopanax saponins, like kalopanaxsaponin A, in exhibiting anti-tumor activities, suggesting their application in cancer therapy (Park et al., 2001).
Hypoglycemic Effects
- Diabetes Research : Investigations into Kalopanax septemlobus have revealed its hypoglycemic effects, indicating its potential in treating diabetes (Xiaojun, 2008).
NF-κB Inhibition and PPAR Activation
- Pathway Modulation : Studies have demonstrated that oleanane-type triterpene saponins from Kalopanax have the ability to inhibit NF-κB and activate PPAR pathways, which are significant in inflammatory and metabolic diseases (Nhiem et al., 2011).
Saponin Distribution in Panax Notoginseng
- Metabolomic and Transcriptomic Analyses : Integrated studies on Panax notoginseng, which contain similar saponins to Kalopanax, have provided insights into the distribution and biosynthesis of saponins, useful for understanding Kalopanax saponin distribution and synthesis (Wei et al., 2018).
Systematic Review of Saponins in Panax Genus
- Chemical Diversity of Saponins : A systematic review of saponins in the Panax genus, related to Kalopanax, has been conducted, focusing on their diverse chemical structures and therapeutic properties (Yang et al., 2014).
Eigenschaften
CAS-Nummer |
121449-76-1 |
|---|---|
Produktname |
Kalopanax saponin C |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
1383.5 g/mol |
IUPAC-Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O31/c1-25-36(70)41(75)45(79)54(87-25)93-50-31(21-67)90-53(48(82)44(50)78)86-23-32-40(74)43(77)47(81)56(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(38(72)29(69)22-85-58)95-57-49(83)51(37(71)26(2)88-57)94-55-46(80)42(76)39(73)30(20-66)89-55/h9,25-26,28-58,66-83H,10-24H2,1-8H3 |
InChI-Schlüssel |
SDOYPCMINZZTMA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyme |
3-O-(alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl)hedragenin-28-(alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-6)-beta-glucopyranosyl)ester kalopanax saponin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




